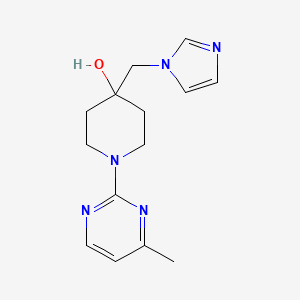![molecular formula C21H19N3O2 B5649044 1,3-dimethyl-6-(2-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5649044.png)
1,3-dimethyl-6-(2-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolopyrimidine derivatives involves various chemical reactions, including methylation, anion-exchange reactions, and oxidative cyclization. For instance, the synthesis of 14-substituted 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine-2,4(1,3H)-dionylium tetrafluoroborates was achieved through methylation and subsequent anion-exchange reactions, showcasing the complex synthesis pathways for these compounds (Igarashi et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives reveals remarkable structural characteristics, including stability and redox potential, which are clarified through UV-vis, NMR spectral data, and X-ray crystal analyses. The stability is quantified by pK(R+) values, indicating the electron-donating ability of the pyrrolopyrimidine ring and its structural perturbations (Igarashi et al., 2006).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives undergo various chemical reactions, including electrophilic substitution, acylation, and redox reactions. These reactions are influenced by the π-electron rich pyrrole ring, which directs the ease and direction of cyclization reactions. Additionally, their NAD+-NADH type redox ability highlights their potential in biochemical applications, allowing for the recycling of redox states in synthetic models of biological processes (Igarashi et al., 2006).
properties
IUPAC Name |
1,3-dimethyl-6-(2-methylphenyl)-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-9-7-8-12-16(14)24-13-17-18(19(24)15-10-5-4-6-11-15)20(25)23(3)21(26)22(17)2/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFIESLILMILCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-(2-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-5-oxo-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5648966.png)
![9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648978.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5648983.png)
![3-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5648994.png)
![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649000.png)
![(4-chlorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5649008.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5649013.png)

![(3R*,4S*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5649028.png)
![8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649052.png)
![3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649057.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5649061.png)
![2-fluoro-6-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5649067.png)
![2-[benzyl(3,4-difluorobenzyl)amino]ethanol](/img/structure/B5649069.png)